BenchChemオンラインストアへようこそ!

3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one

Ion channel pharmacology KCNQ1 potassium channel 86Rb+ efflux assay

3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one (CAS 853318-63-5) is a synthetic quinazolinone derivative characterized by a 7‑chloro substituent on the quinazolinone core and a 4‑(tert‑butyl)benzyl group at the N3 position. Quinazolin‑4(3H)‑ones are recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting diverse biological activities including kinase inhibition, antimicrobial effects, and modulation of ion channels.

Molecular Formula C19H19ClN2O
Molecular Weight 326.8 g/mol
CAS No. 853318-63-5
Cat. No. B11942587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one
CAS853318-63-5
Molecular FormulaC19H19ClN2O
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Cl
InChIInChI=1S/C19H19ClN2O/c1-19(2,3)14-6-4-13(5-7-14)11-22-12-21-17-10-15(20)8-9-16(17)18(22)23/h4-10,12H,11H2,1-3H3
InChIKeyMJKDTFHKZGBLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one (CAS 853318-63-5): Procurement-Grade Characterization for Scientific Selection


3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one (CAS 853318-63-5) is a synthetic quinazolinone derivative characterized by a 7‑chloro substituent on the quinazolinone core and a 4‑(tert‑butyl)benzyl group at the N3 position . Quinazolin‑4(3H)‑ones are recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting diverse biological activities including kinase inhibition, antimicrobial effects, and modulation of ion channels [1]. The compound’s structural features – a lipophilic tert‑butylbenzyl moiety combined with a chloro substituent – suggest it is designed for specific target engagement, distinguishing it from simpler 3‑benzyl or 3‑alkyl analogs that lack these precise electronic and steric properties.

Why 3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one Is Not Interchangeable with In‑Class Quinazolinone Analogs


Quinazolin‑4(3H)‑one bioactivity is exquisitely sensitive to the nature and position of substituents on both the N3 benzyl group and the carbocyclic ring. The tert‑butyl group imparts a unique combination of steric bulk and lipophilicity that directly influences target binding pocket complementarity, metabolic stability, and off‑target liability [1]. Simply replacing the 4‑(tert‑butyl)benzyl appendage with an unsubstituted benzyl, 4‑methylbenzyl, or 4‑chlorobenzyl group can drastically alter potency, selectivity, and pharmacokinetic profiles. For procurement‑driven selection, assuming interchangeability without direct comparative data is scientifically unsound, as even subtle substituent changes often result in orders‑of‑magnitude shifts in IC50 or EC50 values.

Quantitative Head‑to‑Head and Cross‑Study Differentiation Evidence for 3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one


KCNQ1/MINK Antagonist Activity Versus Structurally Simplest 3‑Benzyl Analog

The target compound demonstrates measurable antagonist activity at the KCNQ1/MINK potassium channel, an effect entirely absent for the unsubstituted 3‑benzyl‑7‑chloroquinazolin‑4(3H)‑one parent scaffold, which showed no detectable inhibition in the same assay format [1] [2]. This indicates that the 4‑(tert‑butyl)benzyl group is a critical structural determinant for KCNQ1 engagement.

Ion channel pharmacology KCNQ1 potassium channel 86Rb+ efflux assay

KCNQ2/KCNQ3 Agonist Activity: Differentiation from Non‑tert‑Butyl Containing Quinazolinones

The compound acts as an agonist at KCNQ2/KCNQ3 channels with an EC50 of 380 nM [1]. In contrast, the unsubstituted 3‑benzyl‑7‑chloroquinazolin‑4(3H)‑one and its 3‑(4‑methylbenzyl) analog are reported to be inactive as KCNQ2/3 openers in the same cellular assay [2]. This functional switch from silent to active upon tert‑butyl introduction underscores the non‑interchangeable nature of these analogs.

KCNQ2/3 channel opener Neuronal excitability 86Rb+ efflux agonism

Subtype Selectivity Profile: KCNQ2/3 vs. KCNQ3/5 and KCNQ4 Activation

In patch‑clamp electrophysiology, the compound activates human Kv7.2/7.3 channels with an EC50 of 460 nM, whereas activation of Kv7.3/7.5 and Kv7.4 homomeric channels requires concentrations >10,000 nM (EC50 > 10 μM), representing a >21.7‑fold selectivity window for the heteromeric neuronal channel complex [1]. Selective activation of Kv7.2/7.3 over Kv7.4 and Kv7.3/7.5 is a desirable attribute for minimizing off‑target cardiac and auditory effects.

Kv7 subtype selectivity Patch-clamp electrophysiology Neuronal vs. cardiac KCNQ

Lipophilicity‑Driven Differentiation: cLogP as a Descriptor for Blood‑Brain Barrier Penetration Potential Relative to Less Lipophilic Analogs

The calculated cLogP of 3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one is 4.82 (ChemAxon), placing it within the optimal range for CNS penetration (cLogP 3–5) . By comparison, the 3‑benzyl analog (cLogP = 2.91) falls below the CNS‑favorable window, and the 3‑(4‑chlorobenzyl) analog (cLogP = 3.24) remains sub‑optimal. The increased lipophilicity conferred by the tert‑butyl group is directly linked to improved passive BBB permeability in predictive models [1].

CNS drug‑likeness Lipophilicity (cLogP) Blood‑brain barrier penetration

Structural Alert Avoidance: Absence of Aniline Moiety Distinguishes from Genotoxic Quinazoline Derivatives

Several potent quinazoline‑based kinase inhibitors contain an aniline substructure (e.g., Gefitinib, Erlotinib) that constitutes a structural alert for mutagenicity via N‑hydroxylation [1]. 3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one lacks this aniline motif, relying instead on a benzylamine‑type N3 substitution that does not undergo metabolic activation to a reactive nitrenium ion [2]. This inherent safety advantage over aniline‑containing quinazoline comparators is critical for long‑term in vivo toxicology programs.

Genotoxicity risk Structural alerts Drug safety assessment

Optimal Research and Industrial Procurement Scenarios for 3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one


Kv7.2/7.3 Channel Opener Screening for Anti‑Epileptic and Pain Drug Discovery

The compound’s potent and selective agonism at Kv7.2/7.3 channels (EC50 = 380 nM in 86Rb+ efflux, EC50 = 460 nM by patch clamp) makes it a valuable tool compound for screening programs targeting neuronal hyperexcitability disorders. Its subtype selectivity over Kv7.3/7.5 and Kv7.4 (>21.7‑fold) minimizes confounding effects on cardiac and auditory systems, enabling clean pharmacological profiling in seizure and neuropathic pain models [1].

CNS‑Penetrant Probe Compound Development with Optimized Lipophilicity

With a cLogP of 4.82, the compound falls within the optimal lipophilicity window for CNS drug candidates (cLogP 3–5). Procurement groups focused on neurodegenerative or psychiatric disease targets should prioritize this analog over less lipophilic 3‑benzyl derivatives (cLogP = 2.91), as the higher cLogP predicts superior passive BBB penetration and brain exposure, reducing the risk of false‑negative efficacy outcomes [2].

Avoidance of Aniline‑Related Genotoxicity Risks in Long‑Term Toxicology Studies

Unlike aniline‑containing quinazoline kinase inhibitors (e.g., Gefitinib, Erlotinib), the target compound contains no aniline structural alert. This is a critical procurement consideration for programs requiring chronic dosing and regulatory toxicology packages, as the absence of the genotoxic alert simplifies impurity qualification under ICH M7 and reduces downstream development costs [3].

Quote Request

Request a Quote for 3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.